molecular formula C16H16FNO2 B269465 N-(4-fluorophenyl)-3-isopropoxybenzamide

N-(4-fluorophenyl)-3-isopropoxybenzamide

Cat. No.: B269465
M. Wt: 273.3 g/mol
InChI Key: DTOQBDMBGFWGFO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-isopropoxybenzamide is a benzamide derivative characterized by a 3-isopropoxy substitution on the benzamide core and an N-linked 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and binding affinity, while the isopropoxy group contributes to steric and electronic modulation of the benzamide scaffold .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19)

InChI Key

DTOQBDMBGFWGFO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(4-fluorophenyl)-3-isopropoxybenzamide, differing primarily in substituent groups and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Use/Activity
This compound 4-fluorophenyl, 3-isopropoxy Not explicitly provided Inferred: Research target
3-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide 4-morpholinylphenyl, 3-isopropoxy 340.42 Not specified
N-(3-fluorophenyl)-4-hydroxybenzamide 3-fluorophenyl, 4-hydroxy 231.22 Not specified
3-chloro-N-[2-(4-fluorophenyl)ethyl]-4-hydroxybenzamide 4-fluorophenethyl, 3-chloro, 4-hydroxy 293.72 Not specified
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxy, 2-trifluoromethyl 323.29 Fungicide
Key Observations:
  • Fluorine Substitution : The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl group in and the 4-fluorophenethyl chain in . Fluorine’s electron-withdrawing effects enhance compound stability and influence receptor binding.
  • However, flutolanil’s additional trifluoromethyl group may enhance lipophilicity and bioactivity.
  • Chlorine vs. Hydroxy Groups : The 3-chloro substituent in may increase potency but reduce solubility compared to hydroxy or alkoxy groups.

Physicochemical Properties and Bioactivity

While explicit data on solubility, LogP, or IC50 values for this compound are unavailable, comparisons with analogues suggest:

  • Molecular Weight : The target compound likely has a molecular weight between 250–350 g/mol, similar to (231.22) and (293.72).
  • Biological Activity : Flutolanil’s fungicidal activity implies that benzamides with alkoxy and fluorinated groups may target fungal enzymes or receptors. The target compound’s 4-fluorophenyl group could similarly enhance target specificity.

Research Implications and Gaps

  • Agrochemical Potential: Flutolanil’s success as a fungicide highlights the importance of trifluoromethyl and alkoxy groups in benzamides. The target compound’s 4-fluorophenyl group may offer novel modes of action.
  • Medicinal Chemistry : The hydroxy-substituted analogues (e.g., ) could serve as leads for anti-inflammatory or antimicrobial agents, whereas the target compound’s isopropoxy group might optimize pharmacokinetics.
  • Data Limitations : The absence of explicit biological data for this compound underscores the need for targeted studies on its solubility, stability, and receptor interactions.

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